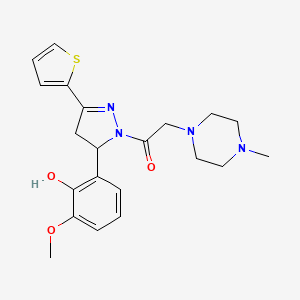
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide" is a derivative of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which is a class of compounds that have been extensively studied for their antitumor properties. These compounds are known to bind to DNA by intercalation and exhibit a range of biological activities, including antileukemic and antitumor effects in vivo .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of amines with appropriate carboxylic acids or their derivatives. For instance, the synthesis of 5-(4-fluorophenyl)-N,N
Scientific Research Applications
Antitumor Activity
Several studies have focused on the synthesis and cytotoxic activity of carboxamide derivatives and their potential as antitumor agents. For instance, compounds related to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide have shown potent cytotoxic effects against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. The studies highlighted the curative potential of these compounds in animal models, demonstrating significant in vivo antitumor activity against challenging cancer types like colon tumors in mice (Deady et al., 2003), (Denny et al., 1987).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activities of these compounds, demonstrating their potential against a range of Gram-positive and Gram-negative bacteria. The synthesis of new pyrazolopyridines and their derivatives was explored, showing promising results in antimicrobial screenings (El‐Borai et al., 2013).
DNA Recognition and Binding
Another area of application involves DNA recognition and binding capabilities. Polyamides containing similar structural features have been designed to target specific DNA sequences, offering a novel approach to control gene expression and potential therapeutic applications in treating diseases like cancer (Swalley et al., 1996).
Antiallergy Activity
Additionally, derivatives have been evaluated for their antiallergy activities, exploring their effectiveness in models such as passive foot anaphylaxis (PFA), indicating their potential in developing antiallergic therapies (Walsh et al., 1990).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22(2)17(16-10-7-11-23(16)3)13-20-19(24)15-12-18(25-21-15)14-8-5-4-6-9-14/h4-12,17H,13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVWIOKZSQWCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

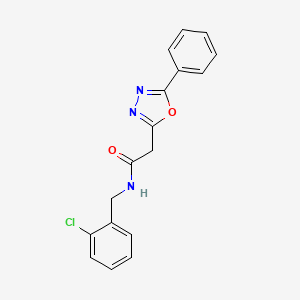
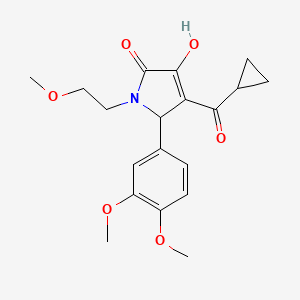



![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
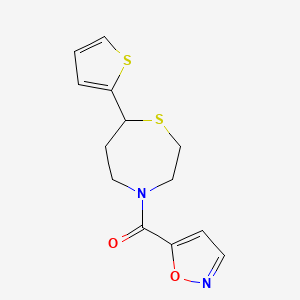
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)
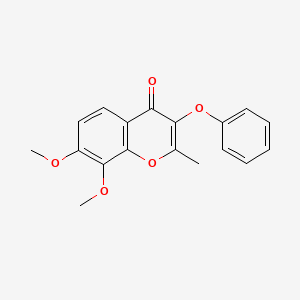
![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)
